1-(4-{[(2-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE
Overview
Description
1-(4-{[(2-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound featuring a pyrrolidine ring. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound’s structure includes a pyrrolidine ring, a carbamoyl group, and a methoxyphenyl group, making it a versatile scaffold for various applications.
Preparation Methods
The synthesis of 1-(4-{[(2-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium catalysts and boron reagents under mild conditions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyrrolidine ring. Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and mild reaction conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-{[(2-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying biological pathways and interactions due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents can influence its binding to enantioselective proteins . This interaction can modulate biological activities, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Similar compounds to 1-(4-{[(2-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities
Properties
IUPAC Name |
1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-12-24-23(29)17-13-22(28)26(14-17)18-8-10-19(11-9-18)30-15-21(27)25-20-7-5-4-6-16(20)2/h3-11,17H,1,12-15H2,2H3,(H,24,29)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGMIDWNOWPGTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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